Heptylnaphthalene
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Overview
Description
Heptylnaphthalene is an organic compound belonging to the class of alkylnaphthalenes It consists of a naphthalene ring system substituted with a heptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylnaphthalene can be synthesized through various methods. One common approach involves the alkylation of naphthalene with heptyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of naphthalene derivatives. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is then separated and purified using distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Heptylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptylnaphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield heptyltetralin using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Heptylnaphthoquinone.
Reduction: Heptyltetralin.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Heptylnaphthalene has found applications in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized as a component in lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of heptylnaphthalene involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Heptylnaphthalene can be compared with other alkylnaphthalenes, such as:
Methylnaphthalene: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
Ethyl naphthalene: Another alkylnaphthalene with an ethyl group, exhibiting distinct reactivity and applications.
Butylnaphthalene: Contains a butyl group, showing variations in solubility and industrial uses.
This compound stands out due to its longer alkyl chain, which imparts unique solubility and lipophilicity characteristics, making it suitable for specific applications in various fields.
Properties
CAS No. |
38622-51-4 |
---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-heptylnaphthalene |
InChI |
InChI=1S/C17H22/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-6,10H2,1H3 |
InChI Key |
YXYFUBVSMPVCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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